molecular formula C11H9F2NO B13184311 3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile

3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13184311
M. Wt: 209.19 g/mol
InChI Key: QTFJCQCLGVXRDK-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of difluoro and methyl groups attached to a phenyl ring, along with an oxirane (epoxide) and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated products.

    Reduction: The nitrile group can be reduced to an amine or other functional groups.

    Substitution: The difluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitrile group may also participate in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluoro-4-methylphenyl)methanamine: Similar in structure but lacks the oxirane and nitrile groups.

    (2,5-Difluoro-4-methylphenyl)(3-methyl-2-furyl)methanol: Contains a furyl group instead of the oxirane and nitrile groups.

    (2,5-Difluoro-4-methylphenyl)[3-(trifluoromethyl)phenyl]methanol: Features a trifluoromethyl group and lacks the nitrile group.

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

3-(2,5-difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H9F2NO/c1-6-3-9(13)7(4-8(6)12)11(2)10(5-14)15-11/h3-4,10H,1-2H3

InChI Key

QTFJCQCLGVXRDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C2(C(O2)C#N)C)F

Origin of Product

United States

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